2,2'-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitro group attached to a naphthalene ring, which is further connected to an azanediyl group and two acetyl chloride groups
Preparation Methods
The synthesis of 2,2’-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride typically involves multiple steps. One common method starts with the nitration of naphthalene to introduce the nitro group. This is followed by the introduction of the azanediyl group through a series of reactions involving amines. Finally, the acetyl chloride groups are introduced via acylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
2,2’-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyl chloride groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the acetyl chloride groups can react with nucleophiles. These interactions can lead to the formation of reactive intermediates that can affect biological pathways and processes. The specific molecular targets and pathways involved depend on the context of its use and the specific derivatives formed.
Comparison with Similar Compounds
2,2’-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride can be compared with other similar compounds, such as:
2,2’-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl bromide: Similar structure but with bromide groups instead of chloride.
2,2’-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl fluoride: Similar structure but with fluoride groups instead of chloride.
2,2’-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl iodide: Similar structure but with iodide groups instead of chloride. The uniqueness of 2,2’-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride lies in its specific reactivity and the types of derivatives it can form, which can be different from those formed by its analogs with different halide groups.
Properties
CAS No. |
111040-97-2 |
---|---|
Molecular Formula |
C14H10Cl2N2O4 |
Molecular Weight |
341.1 g/mol |
IUPAC Name |
2-[(2-chloro-2-oxoethyl)-(3-nitronaphthalen-1-yl)amino]acetyl chloride |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-13(19)7-17(8-14(16)20)12-6-10(18(21)22)5-9-3-1-2-4-11(9)12/h1-6H,7-8H2 |
InChI Key |
PNCRVRPMJGPHHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2N(CC(=O)Cl)CC(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.